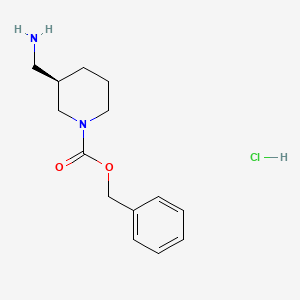
(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.784. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and an aminomethyl group, which contributes to its biological activity. The hydrochloride form enhances its solubility, making it suitable for various pharmacological applications.
Biological Activity Overview
1. Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor. Specific studies have shown its potential to inhibit enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders .
2. Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (MTB). The minimum inhibitory concentrations (MICs) for these pathogens were found to be promising, indicating its potential as an antimicrobial agent .
3. Anticancer Properties:
Recent investigations into the anticancer effects of related piperidine derivatives have highlighted their ability to inhibit cancer cell proliferation. For instance, benzoylpiperidine derivatives demonstrated notable antiproliferative activity against breast and ovarian cancer cells, suggesting that this compound may share similar properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation: It may modulate receptor activity, influencing various signaling pathways involved in cell growth and metabolism.
- Competitive Inhibition: Studies suggest that the compound acts as a competitive inhibitor for certain enzymes, affecting their catalytic activity and leading to altered cellular responses .
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy Against MTB:
A study evaluated the efficacy of this compound against MTB strains using the Microplate Alamar Blue Assay (MABA). The results showed significant activity with MIC values comparable to established antibiotics like levofloxacin . -
Antiproliferative Effects:
A series of benzoylpiperidine derivatives were tested for their antiproliferative effects on human cancer cell lines. The compound exhibited promising results, leading to further modifications aimed at enhancing its potency against various cancer types .
Properties
IUPAC Name |
benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,15H2;1H/t13-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMZIXJQLUJJK-BTQNPOSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662658 |
Source


|
| Record name | Benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217782-86-9 |
Source


|
| Record name | Benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














